4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline is an organic compound with the molecular formula and a molecular weight of 580.64 g/mol. This compound features a bromine atom and two 2-ethylhexyloxy groups attached to phenyl rings, making it a notable member of the aniline derivative family. Its unique structure imparts specific solubility and electronic properties, which are crucial for various applications, particularly in organic electronics and materials science .
One source indicates it is a research product (source: ). This suggests potential applications in various scientific fields, but further research is needed to identify specific documented uses.
Here are some general areas where such a molecule might be explored in scientific research:
While specific biological activities of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline are not extensively documented, it is known to play a role in the synthesis of donor-acceptor conjugated polymers. These polymers are significant in the development of organic solar cells, where they facilitate charge transport and improve energy conversion efficiency. The compound's interactions at the molecular level may also suggest potential applications in drug delivery systems or photonic devices, although further research is needed to elucidate its full biological profile.
The synthesis of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline typically involves several steps:
In industrial settings, these synthetic routes are scaled up for higher yields and purity, often utilizing continuous flow reactors and automated systems to maintain consistent quality .
4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline has several applications:
Interaction studies involving 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline focus primarily on its role in polymer synthesis. The compound's ability to participate in direct (hetero)arylation polymerization allows it to interact effectively with various molecular targets, facilitating the formation of complex structures essential for advanced materials. Further investigations into its interactions could reveal additional applications in biochemistry and nanotechnology.
Several compounds share structural similarities with 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Bromo-N,N-bis(4-methoxyphenyl)aniline | Contains methoxy groups instead of alkoxy groups | |
| 4-Bromo-N,N-bis(4-iodophenyl)aniline | Iodine substituent enhances reactivity | |
| 4-Bromo-N,N-bis(4-(tert-butyl)phenyl)aniline | Tert-butyl groups provide steric hindrance |
The uniqueness of 4-Bromo-N,N-bis(4-((2-ethylhexyl)oxy)phenyl)aniline lies in its specific solubility and electronic properties derived from the presence of 2-ethylhexyloxy groups. This characteristic differentiates it from other similar compounds, which may exhibit different reactivity profiles and applications due to their substituents .